Nitroacetone potassium salt

Description

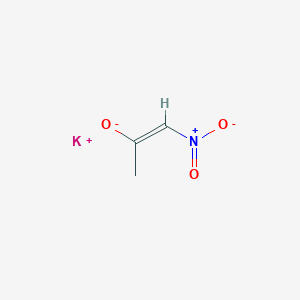

Nitroacetone potassium salt (C₃H₄KNO₃) is the potassium salt derivative of nitroacetone (1-nitropropan-2-one, CAS 10230-68-9), a nitro ketone with the molecular formula C₃H₅NO₃ and molecular weight 103.08 g/mol . While direct data on the potassium salt is sparse in the literature, its parent compound, nitroacetone, is well-documented. Nitroacetone is synthesized via nitration of acetone, though early attempts to produce terranitromethane from acetone nitration inadvertently yielded nitroacetone derivatives . The potassium salt is likely formed by neutralizing nitroacetone with potassium hydroxide or via salt metathesis.

Nitroacetone is thermally unstable, with decomposition reported during concentration processes, particularly under acidic or basic conditions . Its potassium salt may exhibit improved stability, as nitroalkali salts often mitigate explosive tendencies compared to free nitro compounds . Applications include its role as an intermediate in synthesizing heterocyclic compounds (e.g., 4-benzoyl-3,5-diacylisoxazoles) and in catalytic systems for nitrogen oxide (NOx) reduction .

Properties

Molecular Formula |

C3H4KNO3 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

potassium;(E)-1-nitroprop-1-en-2-olate |

InChI |

InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2+; |

InChI Key |

YKJXVOOFJAWOCG-SQQVDAMQSA-M |

Isomeric SMILES |

C/C(=C\[N+](=O)[O-])/[O-].[K+] |

Canonical SMILES |

CC(=C[N+](=O)[O-])[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitroacetone potassium salt typically involves the reaction of nitroacetone with a potassium base. One common method is to treat nitroacetone with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows: [ \text{CH3C(NO2)CH2OH} + \text{KOH} \rightarrow \text{CH3C(NO2)CH2OK} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Nitroacetone potassium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions may involve nucleophiles like halides or amines.

Major Products Formed

Oxidation: Products may include nitroacetone derivatives with additional oxygen-containing functional groups.

Reduction: The primary product is aminoacetone potassium salt.

Substitution: Various substituted acetone derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Nitroacetone potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nitroacetone potassium salt involves its interaction with molecular targets through its nitro and acetone functional groups. The nitro group can participate in redox reactions, while the acetone moiety can undergo nucleophilic addition or substitution. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Chemical and Physical Properties

Stability and Hazards

- This compound : Expected to be less hazardous than free nitroacetone, as alkali metal salts of nitro compounds often reduce sensitivity . However, incomplete neutralization may retain instability .

- Nitroacetone : Highly unstable; decomposes explosively during concentration .

- Nitroethane/Nitromethane : Form explosive salts with bases (e.g., potassium salts) .

- Ethyl Nitroacetate : Stable if pure but may decompose under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.